Product packaging for Fluoranthene-2-sulfonic acid(Cat. No.:CAS No. 106030-07-3)

Fluoranthene-2-sulfonic acid

Cat. No.: B14328748
CAS No.: 106030-07-3
M. Wt: 282.3 g/mol
InChI Key: AJBCMIUJAWTFPH-UHFFFAOYSA-N
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Description

Fluoranthene-2-sulfonic Acid is a high-purity chemical standard derived from fluoranthene, a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment from processes like fuel combustion and vehicle exhaust . Fluoranthene is known to be a model compound in environmental degradation studies and can induce complex metabolic interactions, including the induction of cytochrome P450 enzymes such as CYP1A1 and CYP1B1 . Researchers utilize this sulfonated derivative as a key standard in analytical methods for tracking the environmental fate and metabolic pathways of PAHs. Its specific properties make it valuable for studies focused on bioremediation, where microbes and fungi break down persistent organic pollutants , and for investigating the metabolic activation of PAHs, which is crucial for understanding their toxicity and carcinogenic potential . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Specific chemical properties such as CAS number, molecular formula, and exact mass should be verified with the supplier's certificate of analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O3S B14328748 Fluoranthene-2-sulfonic acid CAS No. 106030-07-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106030-07-3

Molecular Formula

C16H10O3S

Molecular Weight

282.3 g/mol

IUPAC Name

fluoranthene-2-sulfonic acid

InChI

InChI=1S/C16H10O3S/c17-20(18,19)11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9H,(H,17,18,19)

InChI Key

AJBCMIUJAWTFPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)S(=O)(=O)O

Origin of Product

United States

Advanced Analytical Characterization of Fluoranthene 2 Sulfonic Acid

Spectroscopic Methodologies for Structural Elucidation of Sulfonated Fluoranthenesresearchgate.netacs.org

Spectroscopic techniques are indispensable for confirming the molecular structure of sulfonated fluoranthenes. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the atomic arrangement, functional groups, and electronic properties, which are essential for unambiguous identification. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise location of substituents on an aromatic ring system. In the case of Fluoranthene-2-sulfonic acid, ¹H and ¹³C NMR are used to confirm the position of the sulfonic acid group. The sulfonic acid moiety is a strong electron-withdrawing group, which significantly influences the chemical environment of the nearby nuclei.

This electron-withdrawing effect causes a deshielding of the adjacent protons, resulting in a downfield shift (higher ppm values) in the ¹H NMR spectrum. For this compound, the protons at the C1 and C3 positions are most affected. By analyzing the chemical shifts and the spin-spin coupling patterns of the ten aromatic protons, the substitution pattern can be unequivocally established. Quantitative NMR (qNMR) can also be employed for concentration determination by comparing the integral of an analyte signal to that of a certified reference standard of known concentration. ox.ac.uk

Table 1: Predicted ¹H NMR Spectral Characteristics for this compound

Proton PositionExpected Chemical Shift (ppm)Rationale
H-1Downfield ShiftSignificant deshielding due to proximity to the electron-withdrawing -SO₃H group.
H-3Downfield ShiftSignificant deshielding due to proximity to the electron-withdrawing -SO₃H group.
Other ProtonsMinor ShiftsLess influence from the -SO₃H group, with shifts closer to those of unsubstituted fluoranthene (B47539).

Note: This table is illustrative, based on established principles of NMR spectroscopy. Actual chemical shifts would be confirmed experimentally.

Infrared (IR) and Raman spectroscopies are complementary vibrational techniques used to identify functional groups within a molecule. acs.org IR spectroscopy is more sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds. thermofisher.com

For this compound, these techniques provide clear evidence for both the sulfonic acid group and the aromatic fluoranthene backbone.

Sulfonic Acid Group: The -SO₃H group gives rise to several characteristic vibrations. Strong and broad absorption bands for the O-H stretch are typically observed in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds produce intense peaks, which are key identifiers. The C-S stretching vibration also provides evidence of sulfonation.

Fluoranthene Backbone: The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are observed in the 1450-1600 cm⁻¹ region and are often more prominent in the Raman spectrum. thermofisher.comresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Spectroscopy Method
Aromatic C-HStretch3100 - 3000IR & Raman
S=OAsymmetric Stretch~1200IR
S=OSymmetric Stretch~1050IR
C-SStretch800 - 620IR & Raman
Aromatic C=CRing Stretch1600 - 1450IR & Raman

Source: Data compiled from general spectroscopy principles and findings for related compounds. thermofisher.comgeochemsoc.org

UV-Visible and fluorescence spectroscopy probe the electronic transitions within a molecule and are particularly well-suited for analyzing conjugated systems like PAHs. nist.gov Fluoranthene itself is known for its characteristic UV absorption and strong fluorescence, a property from which its name is derived. atamanchemicals.com

The introduction of a sulfonic acid group, an auxochrome, modifies the electronic structure of the fluoranthene core. This typically results in a shift of the absorption maxima (λmax) to either longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

Fluorescence spectroscopy offers exceptional sensitivity for detecting PAHs. thermofisher.com The technique involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. edpsciences.org For a mixture of compounds, synchronous fluorescence spectroscopy or the use of programmed wavelength switching in HPLC detection can enhance selectivity. edpsciences.orglcms.cz The specific excitation and emission maxima are unique fingerprints that aid in the identification and quantification of this compound.

Table 3: Spectroscopic Electronic Properties of Fluoranthene

TechniqueParameterWavelength (nm)
UV-Vis Absorptionλmax236, 287, 357
Fluorescence EmissionEmission Maximum~460 (Varies with solvent and excitation wavelength)

Note: These values are for the parent compound, fluoranthene. Sulfonation will cause shifts in these maxima. Source: NIST Chemistry WebBook. nist.gov

Chromatographic Techniques for Separation and Quantification of this compound in Complex Matriceseurofins.com

Chromatography is essential for isolating this compound from complex environmental or industrial samples, which may contain numerous other PAHs, their derivatives, and isomeric sulfonic acids. acs.orgosti.gov

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of non-volatile and polar compounds like PAH-sulfonic acids. oup.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating PAHs and their derivatives. researchgate.net

Separation: A stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is typically used. researchgate.net The separation is achieved by eluting the sample with a mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The high polarity of the sulfonic acid group causes this compound to elute earlier than its non-sulfonated parent compound, fluoranthene.

Detection: Several detectors can be coupled with HPLC for quantification.

UV-Vis Detector: Monitors the absorbance at a specific wavelength, providing good sensitivity for aromatic compounds.

Fluorescence Detector (FLD): Offers superior sensitivity and selectivity for fluorescent compounds like fluoranthene and its derivatives. hplc.eu By programming the detector to switch to the optimal excitation and emission wavelengths for the target analyte as it elutes, interference from co-eluting compounds can be minimized. lcms.cz

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides definitive identification based on the mass-to-charge ratio of the analyte and its fragmentation patterns, confirming both the molecular weight and structure.

Table 4: Typical HPLC Parameters for the Analysis of PAH Derivatives

ParameterSpecificationPurpose
ColumnC18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity.
Mobile PhaseAcetonitrile/Water GradientTo effectively elute compounds with a wide range of polarities.
DetectorFluorescence (FLD) or UV-VisSensitive and selective detection of PAHs.
Injection Volume10 - 100 µLStandard volume for analytical HPLC.

Source: Compiled from established methods for PAH analysis. lcms.czresearchgate.netresearchgate.net

Gas Chromatography (GC) is a high-resolution separation technique primarily used for volatile and thermally stable compounds. nih.gov Due to the high polarity and non-volatile nature of the sulfonic acid group, this compound cannot be analyzed directly by GC. colostate.edu

To make it amenable to GC analysis, a chemical derivatization step is required. gcms.cz This process converts the polar -SO₃H group into a less polar, more volatile functional group. A common approach is esterification, for example, methylation, which converts the sulfonic acid to its corresponding methyl ester. chromforum.org This derivative is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. researchgate.netacs.org

Table 5: Derivatization for GC Analysis of Sulfonic Acids

Reagent TypeExample ReagentDerivative Formed
AlkylationTrimethylsilyldiazomethane (TMSD)Methyl Ester (R-SO₃CH₃)
AlkylationTrimethyloxonium tetrafluoroborateMethyl Ester (R-SO₃CH₃)
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl Ester (R-SO₃Si(CH₃)₃)

Source: Compiled from common derivatization techniques. gcms.czosti.govchromforum.org

Mass Spectrometry Approaches for Identification and Mechanistic Studies of this compound

Mass spectrometry (MS) serves as a cornerstone for the analytical characterization of complex organic molecules like this compound. Its high sensitivity and specificity enable detailed investigation into the compound's structure and behavior in the gas phase. Advanced MS techniques, including tandem and high-resolution approaches, provide comprehensive data for unambiguous identification and deeper mechanistic understanding.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by isolating them and inducing fragmentation. In a typical MS/MS experiment, the precursor ion of this compound ([M-H]⁻ at a nominal m/z of 281) is mass-selected and then subjected to activation, commonly through collision-activated dissociation (CAD). The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint.

For sulfonated aromatic compounds, the fragmentation is often dominated by the cleavage of the carbon-sulfur bond. aaqr.org The analysis of sulfonated peptides by CAD frequently results in the neutral loss of the SO₃ group. nih.gov This is a characteristic fragmentation pathway for this class of compounds, as the sulfonic acid moiety is often the most labile part of the molecule under energetic conditions. aaqr.orgnih.gov Studies on various benzene (B151609) sulfonates show a characteristic loss of SO₂, resulting in a phenolate (B1203915) anion or a related structure. aaqr.org This suggests that a primary fragmentation pathway for this compound would involve the loss of the sulfonate group, providing key structural confirmation.

Precursor Ion (this compound)Expected Major Fragment IonNeutral LossFragmentation Pathway Description
[C₁₆H₉SO₃]⁻[C₁₆H₉O]⁻SO₂Loss of sulfur dioxide from the sulfonate group, a common pattern for aryl sulfonates. aaqr.org
[M-H]⁻[M-H-SO₃]⁻SO₃Loss of sulfur trioxide, a characteristic fragmentation for sulfonated compounds observed in techniques like CAD. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the confident identification of organic compounds by providing a highly accurate measurement of an ion's mass-to-charge ratio (m/z). acs.orgnih.gov Unlike nominal mass measurements, HRMS can determine the mass with an accuracy of less than 5 parts per million (ppm), which is crucial for determining the elemental composition of an unknown or for confirming the identity of a known compound. nih.gov

For this compound, which has a chemical formula of C₁₆H₁₀O₃S, HRMS can distinguish its exact mass from other potential compounds that may have the same nominal mass but a different elemental formula. lcms.czscispace.com This capability is essential in complex environmental or biological samples where numerous compounds may be present. ethz.ch The ability of HRMS to perform full-spectrum acquisition allows for both targeted and non-targeted screening, and the data can be analyzed retrospectively for compounds not initially targeted. nih.gov

IonChemical FormulaMonoisotopic Mass (Da)Significance in Analysis
[M+H]⁺C₁₆H₁₁O₃S283.04234Accurate mass of the protonated molecule, typically observed in positive ion mode ESI-MS.
[M-H]⁻C₁₆H₉O₃S281.02779Accurate mass of the deprotonated molecule, commonly observed in negative ion mode ESI-MS.

Ion-Ion Reaction Mass Spectrometry for Mechanistic Insights

Ion-ion reactions in mass spectrometry involve reacting a mass-selected ion population with a population of oppositely charged reagent ions to induce fragmentation or charge reduction, providing unique mechanistic insights. acs.org Interestingly, fluoranthene itself is a key reagent in this field. Anions generated from the chemical ionization of fluoranthene are frequently used for both Electron Transfer Dissociation (ETD) and Proton Transfer Reaction (PTR) experiments. acs.orgresearchgate.net

Specifically, the radical anion of fluoranthene (m/z 202) is used for ETD, a fragmentation method that cleaves bonds by transferring an electron. acs.org A related closed-shell anion (m/z 203), formed by H-atom attachment to the radical anion, is used for PTR to manipulate the charge state of analytes. acs.orgresearchgate.net These techniques, which have been instrumental in fields like top-down proteomics, showcase how the intrinsic properties of the fluoranthene structure can be harnessed within a mass spectrometer to probe the gas-phase chemistry and structure of other molecules. acs.orgresearchgate.net The study of these fluoranthene-based reagent ions using methods like infrared ion spectroscopy helps to elucidate their structures and the reaction mechanisms involved. acs.org

Advanced Techniques for Isomeric Differentiation of Sulfonated Fluoranthenes

A significant analytical challenge is the differentiation of isomers, such as the various positional isomers of fluoranthene sulfonic acid (e.g., 1-, 2-, 3-, 7-, or 8-sulfonic acid). These isomers have identical masses and often produce very similar fragmentation patterns in conventional MS/MS, making them difficult to distinguish. aaqr.org

Advanced analytical techniques are required to resolve this ambiguity. Ion Mobility Spectrometry (IMS) is a powerful tool for this purpose. lcms.cz IMS separates ions in the gas phase based on their size, shape, and charge (specifically, their rotationally averaged collision cross-section). Isomers with different substitution patterns often have distinct three-dimensional structures, leading to different drift times in an ion mobility cell, allowing for their separation and individual analysis. lcms.cz This technique has been successfully used to resolve isobaric interferences and identify isomers in environmental samples. lcms.cz

Another advanced approach involves the use of specific ion-ion reactions designed to exploit subtle structural differences between isomers. acs.org For example, charge inversion ion/ion reactions with metal-ligand complexes can be used to separate diastereomers. acs.org Different isomers can form product complexes with a different number of ligands, which are then easily resolved by their mass-to-charge ratio, a strategy that can be adapted for imaging mass spectrometry to map the spatial distribution of isomers in a sample. acs.org

TechniquePrinciple of SeparationApplication to Sulfonated Fluoranthene Isomers
Ion Mobility Spectrometry (IMS)Separation based on ion size, shape, and charge in the gas phase. lcms.czDifferent substitution positions on the fluoranthene ring can lead to distinct 3D structures and collision cross-sections, enabling separation.
Differential Ion-Ion ReactionsIsomers react differently with a reagent ion (e.g., a metal complex), forming distinct product ions that are separable by m/z. acs.orgThe position of the sulfonic acid group could influence the stability and stoichiometry of a metal-ligand complex, allowing for isomer differentiation.

Environmental Transport and Transformation of Sulfonated Fluoranthene Derivatives

Adsorption Mechanisms of Fluoranthene-2-sulfonic Acid on Environmental Sorbents

The adsorption of this compound to environmental sorbents such as soils, sediments, and microplastics is a key process governing its mobility and bioavailability. This process is controlled by a combination of physical and chemical interactions between the molecule and the sorbent surface. frontiersin.orgfrontiersin.org

The unique amphiphilic nature of this compound, possessing both a large, nonpolar polycyclic aromatic backbone and a polar, negatively charged sulfonate group, means that its adsorption is governed by a balance of hydrophobic interactions and electrostatic forces. nih.govrsc.org

Hydrophobic Interactions : The large fluoranthene (B47539) ring system is inherently hydrophobic and tends to partition out of the aqueous phase onto nonpolar surfaces. frontiersin.orgpurolite.com This is a primary driving force for adsorption onto sorbents rich in organic matter, such as humic substances in soil, or onto hydrophobic surfaces like polyethylene (B3416737) microplastics. frontiersin.orgscholaris.ca Hydrophobic interactions are generally considered a predominant mechanism for the sorption of hydrophobic organic contaminants. frontiersin.org

The physical and chemical properties of the sorbent material play a critical role in determining the extent and strength of this compound adsorption. frontiersin.orgfrontiersin.org

Surface Chemistry : The chemical nature of the sorbent surface is paramount. Sorbents with high organic carbon content provide a nonpolar phase that strongly attracts the hydrophobic fluoranthene moiety. researchgate.net The presence of positively charged functional groups or mineral domains (e.g., iron and aluminum oxides) on the sorbent can act as specific binding sites for the negatively charged sulfonate group through electrostatic or ligand-exchange interactions. nih.gov

Organic Carbon Content : A high organic carbon content in soils and sediments generally leads to increased adsorption of PAHs and their derivatives due to favorable hydrophobic partitioning. researchgate.net

Pore Structure : The porosity and specific surface area of a sorbent influence its adsorption capacity. purolite.comresearchgate.net Materials with a large surface area and pores of an appropriate size to accommodate the this compound molecule will exhibit higher adsorption. purolite.com Microporous sorbents like activated carbon can be particularly effective, although diffusion into smaller pores may be limited depending on the molecule's size. researchgate.net The presence of the bulky sulfonate group may also introduce steric hindrance, affecting how the molecule fits within the sorbent's pore network compared to planar fluoranthene. acs.org

The adsorption process can be characterized by its kinetics (how fast it occurs) and thermodynamics (the energetic favorability).

Kinetics : Adsorption kinetics for aromatic compounds on environmental sorbents are often well-described by the pseudo-second-order kinetic model. researchgate.netnih.govresearchgate.net This model suggests that the rate-limiting step may be chemisorption involving valence forces or electron exchange between the sorbent and the adsorbate. The process typically involves an initial rapid adsorption phase as molecules bind to readily available external surfaces, followed by a slower phase as molecules diffuse into the sorbent's internal pore structure. researchgate.netresearchgate.net

Table 1: Adsorption Kinetic and Isotherm Models for Aromatic Compounds This table provides examples of models frequently used to describe the adsorption of compounds structurally related to this compound.

Parameter Model Description Relevance to this compound
Adsorption Kinetics Pseudo-First-Order Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. Often tested but may not fit as well as pseudo-second-order models for PAH adsorption. researchgate.net
Adsorption Kinetics Pseudo-Second-Order Assumes the rate-limiting step is chemical sorption involving shared or exchanged electrons. nih.gov Frequently provides the best fit for PAH adsorption on various sorbents, indicating chemisorption may play a role. nih.govresearchgate.net
Adsorption Isotherm Langmuir Describes monolayer adsorption onto a surface with a finite number of identical sites. nih.govresearchgate.net Applicable if adsorption is limited to a single molecular layer on homogeneous surfaces.
Adsorption Isotherm Freundlich Empirically describes multilayer adsorption on heterogeneous surfaces with non-uniform binding energies. researchgate.net Often used for PAH adsorption on heterogeneous environmental sorbents like soil and sediment.

In realistic environmental scenarios, this compound is unlikely to be the sole contaminant. The presence of other organic and inorganic compounds can lead to competition for limited adsorption sites on sorbent surfaces. scholaris.ca

Competition with other Hydrophobic Organics : Other PAHs or hydrophobic organic compounds will compete for the same nonpolar binding sites on the organic matter fraction of soils and sediments. scholaris.ca This competition can reduce the adsorption of this compound, increasing its concentration in the aqueous phase and thus its potential mobility.

Competition with Inorganic Anions : Inorganic anions such as sulfate (B86663) (SO₄²⁻), nitrate (B79036) (NO₃⁻), and phosphate (B84403) (PO₄³⁻) can compete with the negatively charged sulfonate group for positively charged binding sites on mineral surfaces. High concentrations of these anions could decrease the adsorption of this compound by an electrostatic mechanism.

Biotransformation Pathways of Sulfonated Polycyclic Aromatic Hydrocarbons

Sulfonated PAHs can be formed in the environment through industrial processes or as metabolic byproducts of organisms exposed to parent PAHs. acs.orgchrom-china.com Once present, they are subject to further biological transformation.

The biotransformation of PAHs is a critical process that can lead to either detoxification or, in some cases, the formation of more harmful products. acs.orguef.fi In eukaryotes, metabolism is often divided into Phase I (oxidation) and Phase II (conjugation) reactions. The addition of a sulfonate group (sulfation or sulfonation) is a Phase II conjugation reaction that increases water solubility and facilitates excretion. chrom-china.com However, in the environment, microorganisms must possess mechanisms to break down these sulfonated compounds.

Microbial communities, particularly bacteria, are primarily responsible for the degradation of PAHs in the environment. oup.comasm.org The degradation of sulfonated aromatic compounds has been studied for simpler structures like naphthalene (B1677914) sulfonates and provides a model for the potential breakdown of this compound. nih.gov

The key initial step in the bacterial degradation of many sulfonated aromatic compounds is desulfonation, the removal of the sulfonate group. A common mechanism involves the action of dioxygenase enzymes. nih.govnih.gov

A proposed pathway for this compound degradation, by analogy to naphthalene sulfonates, would be: nih.gov

Dioxygenation : A dioxygenase enzyme attacks the aromatic ring to which the sulfonate group is attached, incorporating two atoms of oxygen to form a dihydrodiol.

Dehydrogenation and Desulfonation : The unstable dihydrodiol intermediate undergoes rearomatization. This step is often accompanied by the spontaneous elimination of the sulfonate group as sulfite (B76179) (SO₃²⁻).

Ring Cleavage : The resulting dihydroxylated fluoranthene can then enter established PAH degradation pathways, where the aromatic rings are cleaved by other dioxygenases.

Central Metabolism : The ring-cleavage products are further metabolized through pathways like the Krebs cycle. nih.gov

Fungi have also been shown to play a role in PAH biotransformation, and some studies have detected sulfate conjugates of dihydroxylated PAHs in soil, suggesting fungal involvement in the transformation of these compounds. nih.gov The cooperative action of fungal-bacterial co-cultures can lead to significantly enhanced degradation and mineralization of complex PAHs compared to individual microbial strains. asm.org

Table 2: List of Chemical Compounds

Compound Name Chemical Formula
Fluoranthene C₁₆H₁₀
This compound C₁₆H₁₀O₃S
Naphthalene C₁₀H₈
Naphthalene sulfonates C₁₀H₇NaO₃S
Sulfite SO₃²⁻
Sulfate SO₄²⁻
Nitrate NO₃⁻
Phosphate PO₄³⁻
Polyethylene (C₂H₄)n
Activated carbon C

Role of Specific Microbial Consortia in Biotransformation

The biotransformation of sulfonated aromatic compounds is a complex process often requiring the synergistic action of a microbial consortium. While direct studies on this compound are limited, research on analogous compounds provides significant insights. For instance, a four-member aerobic bacterial consortium has been shown to mineralize linear alkylbenzene sulfonate (LAS), a structurally related surfactant. scielo.org.mx Similarly, consortia of bacteria, such as those including Mycobacterium and Pseudomonas species, have demonstrated the ability to degrade PAHs like fluoranthene. scielo.org.mxmdpi.com

The efficacy of these consortia often hinges on the interactions between different microbial species. Some bacteria may produce biosurfactants that increase the bioavailability of the hydrophobic compound, while others possess the specific enzymatic machinery for ring cleavage and desulfonation. For example, bacterial consortia have been shown to enhance the degradation of PAHs through co-metabolism, where one strain utilizes the metabolic byproducts of another. mdpi.com Research on perfluorooctane (B1214571) sulfonate (PFOS), another persistent sulfonated compound, has highlighted the potential of bacterial consortia enriched from activated sludge to achieve reduction through biosorption and biotransformation. researchgate.net These consortia contained genes encoding for enzymes potentially involved in desulfonation and defluorination. researchgate.net

Fungal-bacterial consortia have also shown promise in degrading complex organic pollutants. mdpi.com The combination of fungal and bacterial strains can lead to significantly higher degradation percentages of total PAHs compared to individual strains. mdpi.com For instance, a consortium of Stenotrophomonas maltophilia and Serratia marcescens demonstrated enhanced removal of various PAHs. mdpi.com

Microbial Consortium ExampleTarget Compound(s)Key Findings
Four-member aerobic bacterial consortiumLinear alkylbenzene sulfonate (LAS)Capable of mineralizing LAS. scielo.org.mx
Mycobacterium and Pseudomonas strainsPhenanthrene (B1679779), fluorene (B118485), fluoranthene, pyreneDegradation occurs when in direct contact with the hydrocarbon. scielo.org.mx
Fungal-bacterial consortium (e.g., Stenotrophomonas maltophilia & Serratia marcescens)Total Petroleum Hydrocarbons (TPH), PAHsConsortium showed significantly higher degradation than individual strains. mdpi.com
Mycobacterium gilvum, Mycobacterium sp., Rhodococcus rhodochrousPhenanthrene, pyrene, benzo[a]pyrene, benzo[b]fluorantheneA specific ratio of these strains (consortium H6) showed high degradation efficiency of a PAH mixture. mdpi.comnih.gov

Influence of Environmental Factors on Biodegradation Rates

The rate of microbial degradation of sulfonated fluoranthene derivatives is significantly influenced by a variety of environmental factors. These include pH, temperature, nutrient availability, and the presence of co-contaminants.

pH and Temperature: Microbial enzymatic activity is highly dependent on pH and temperature. For the biodegradation of anthracene (B1667546) by Aspergillus sydowii, for example, pH and temperature were found to have a significant impact on the efficiency of degradation. mdpi.com Optimal conditions allow for the proliferation of degrading microorganisms and the efficient functioning of their enzymatic systems.

Nutrient Availability: The availability of essential nutrients such as carbon, nitrogen, and phosphorus is crucial for microbial growth and metabolism. In some cases, the target compound itself can serve as a carbon source. For instance, two fungal strains, Trichoderma lixii and Talaromyces pinophilus, were able to utilize fluoranthene as a sole carbon source, achieving 98% and 99% degradation, respectively, over a period of 12-16 days. mdpi.com The addition of supplementary carbon sources like glucose can also enhance the bioremediation of aged PAHs in soil by stimulating microbial activity. nih.gov

Bioavailability and Surfactants: The low water solubility of PAHs and their sulfonated derivatives can limit their bioavailability to microorganisms. The presence of surfactants can enhance solubility and, consequently, biodegradation. Studies on fluoranthene biodegradation under anaerobic conditions showed that the presence of linear alkylbenzene sulfonates (LAS) enhanced cell growth and fluoranthene degradation by increasing its solubility. nih.gov Conversely, some biosurfactants, like rhamnolipids, have been shown to inhibit cell growth at certain concentrations. nih.gov

Presence of Co-contaminants: The presence of other pollutants can have either inhibitory or stimulatory effects on the biodegradation of a target compound. For example, high concentrations of LAS were found to inhibit the mineralization of phenanthrene. scielo.org.mx

Environmental FactorInfluence on BiodegradationExample
pH Affects enzyme activity and microbial growth.Significant impact on anthracene biodegradation by Aspergillus sydowii. mdpi.com
Temperature Influences metabolic rates and enzyme kinetics.Significant impact on anthracene biodegradation by Aspergillus sydowii. mdpi.com
Nutrient Availability Essential for microbial growth and co-metabolism.Addition of glucose enhanced aged PAH degradation in soil. nih.gov
Bioavailability Low solubility can limit microbial uptake.LAS enhanced fluoranthene degradation by increasing its solubility. nih.gov
Co-contaminants Can inhibit or enhance degradation of the target compound.High concentrations of LAS inhibited phenanthrene mineralization. scielo.org.mx

Abiotic Degradation Processes of this compound

In addition to microbial processes, abiotic degradation pathways play a crucial role in the environmental fate of this compound. These processes are primarily driven by chemical and photochemical reactions.

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies that rely on the generation of highly reactive oxygen species, particularly hydroxyl radicals (•OH), to degrade persistent organic pollutants. mdpi.comfrontiersin.org These processes are considered effective for the degradation of a wide range of contaminants, including sulfonated compounds. frontiersin.orgnih.gov

Several AOPs have been evaluated for the degradation of sulfonated organic compounds, including:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to generate hydroxyl radicals. It has been found to be a highly effective method for the degradation of 6:2 fluorotelomer sulfonate (6:2 FTS), a compound with a sulfonate group. nih.gov The degradation follows pseudo-first-order kinetics, leading to desulfonation and defluorination. nih.gov

Ozonation: Ozone (O₃) can directly react with organic compounds or decompose to form hydroxyl radicals, especially at elevated pH. kirj.ee The combination of ozone with hydrogen peroxide (peroxone) can enhance the degradation of organic pollutants. kirj.ee

Fenton and Photo-Fenton Processes: The Fenton reaction utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of H₂O₂ into hydroxyl radicals. mdpi.com This process is effective for degrading a variety of organic compounds, including aromatics. mdpi.com The efficiency of the Fenton process can be enhanced by UV light in the photo-Fenton process.

While specific studies on this compound are not prevalent, the effectiveness of AOPs on similar sulfonated and aromatic structures suggests their potential applicability. The degradation of 6:2 FTS by UV/H₂O₂ resulted in the formation of shorter-chain perfluoroalkyl carboxylic acids, sulfate, and fluoride (B91410) ions, indicating nearly complete mineralization is possible. nih.gov

Photocatalytic Degradation Mechanisms and Efficiency

Photocatalytic degradation is another promising AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), to generate reactive oxygen species upon irradiation with light. acs.org This technology has been successfully applied to the degradation of PAHs, including fluoranthene. nih.govnih.gov

The mechanism involves the excitation of the photocatalyst by light energy, creating electron-hole pairs. acs.org These charge carriers can then react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radicals, which in turn attack the organic pollutant. The efficiency of photocatalytic degradation is influenced by several factors:

Catalyst Composition and Structure: The type of photocatalyst and its physical properties are critical. For instance, a composite of TiO₂ and α-FeOOH showed higher photocatalytic activity for fluoranthene degradation in soil suspension compared to the individual components, which was attributed to enhanced charge transfer. nih.gov Similarly, a Z-scheme g-C₃N₄/α-Fe₂O₃ photocatalyst demonstrated high efficiency in degrading fluoranthene in soil, with superoxide radicals and holes being the main active species. nih.gov

Environmental Conditions: Factors such as pH, the ratio of water to soil in slurries, and the catalyst dosage significantly affect the degradation efficiency. nih.govnih.gov For fluoranthene degradation with TiO₂/α-FeOOH, optimal conditions were found to be a neutral pH, a water/soil ratio of 10:1, and a catalyst dosage of 50 mg/g. nih.gov

Presence of Inhibitors: Co-existing components in environmental matrices, such as soluble salts in particulate matter, can act as inhibitors and reduce the degradation rate of PAHs. mdpi.com

Studies have shown that photocatalysis can significantly increase the degradation kinetics of PAHs compared to photolysis alone, achieving non-detectable concentrations within hours to days. acs.org

Chemical Oxidation Techniques and By-product Formation

Chemical oxidation using strong oxidants like permanganate (B83412), persulfate, and ozone can also lead to the degradation of PAHs and their derivatives. cas.cn The oxidation of PAHs can produce a variety of by-products, some of which may be more toxic than the parent compound. mdpi.comcas.cn

For example, the oxidation of PAHs by Fenton's reagent, ozone, and permanganate can yield intermediates such as quinones, ketones, aldehydes, and carboxylic acids. cas.cn The oxidation of fluoranthene by bacteria has been shown to produce metabolites like 9-fluorenone-1-carboxylic acid and 9-fluorenone. mdpi.compjoes.com Similarly, the chemical oxidation of 2-Amino-3-Nitrofluoranthene can result in hemimellitic acid and 2,6-dicarboxyphenyl-glyoxylic acid. umanitoba.ca

The use of persulfate activated by heat or chelated ferrous ions has been shown to be effective in removing PAHs from contaminated soil. cas.cn During this process, various oxygenated PAHs (oxy-PAHs) can be formed as intermediates, which can then be further degraded with extended reaction times. cas.cn

Environmental Partitioning and Mobility in Aqueous and Soil Systems

The environmental partitioning and mobility of this compound are governed by its physicochemical properties and interactions with different environmental compartments. The presence of the sulfonic acid group significantly alters the properties of the parent fluoranthene molecule.

Fluoranthene itself is a hydrophobic compound with low water solubility and a high octanol-water partition coefficient (log Kow), indicating a strong tendency to adsorb to soil and organic matter. nih.govresearchgate.net This high hydrophobicity leads to its accumulation in soil and sediments. nih.gov

The introduction of a sulfonic acid group (-SO₃H) dramatically increases the water solubility and reduces the hydrophobicity of the molecule. Sulfonic acids are strong acids and will be ionized to the sulfonate form (-SO₃⁻) under typical environmental pH conditions. This high water solubility suggests that this compound will be significantly more mobile in aqueous systems compared to its parent compound. ecetoc.orginchem.org

Consequently, this compound is expected to have a lower soil adsorption coefficient (Koc) than fluoranthene. nih.gov This means it will have a lower tendency to bind to soil and sediment particles and will be more prone to leaching through the soil profile and transport in surface and groundwater. researchgate.net While fluoranthene is not likely to volatilize from surface water, the increased polarity of the sulfonic acid derivative would further reduce any potential for volatilization. europa.eu The partitioning behavior will ultimately determine its concentration in different environmental media and its availability for degradation processes.

Volatilization Potential from Environmental Matrices

The volatilization of a chemical from soil or water is largely determined by its vapor pressure and its Henry's Law constant. For the parent compound, fluoranthene, these properties indicate a limited but potential pathway for volatilization from moist surfaces, a process that is significantly reduced by its strong tendency to adsorb to soil and organic matter. nih.govnih.gov

Table 1: Physicochemical Properties Influencing Volatilization of Fluoranthene (Parent Compound) This table presents data for the parent compound, fluoranthene, as specific values for this compound are not available. The properties of the sulfonic acid derivative are expected to differ significantly.

PropertyValue for FluorantheneReferenceImplication for Volatilization
Vapor Pressure0.01 mmHg at 25°C (1.33 x 10⁻² Pa) noaa.govepa.govLow, but indicates some potential to move into the gas phase.
Henry's Law Constant9.45 x 10⁻⁶ atm-m³/mol at 20°C nih.govIndicates volatilization from water can occur but is limited. nih.gov
Water Solubility265 µg/L epa.govcoastalwiki.orgLow solubility favors partitioning to other phases over remaining in water.

Transport in Porous Media and Aquatic Systems

The transport of organic compounds through soil, sediment, and aquatic environments is heavily influenced by their solubility in water and their tendency to adsorb to solid particles. Fluoranthene, the parent compound, has very low water solubility and a high octanol-water partition coefficient (log Kow = 5.16), indicating it is highly lipophilic and adsorbs strongly to organic carbon in soil and sediment. nih.govcoastalwiki.org This strong adsorption results in very low mobility in porous media. nih.gov

The transformation of fluoranthene to this compound fundamentally changes these transport characteristics. The introduction of the sulfonic acid group makes the molecule significantly more polar and water-soluble. researchgate.net This increased polarity and solubility reduces its affinity for organic matter and soil particles, thereby increasing its mobility in porous media and aquatic systems. researchgate.net

Research on other sulfonated aromatic compounds, such as naphthalene-2-sulfonic acid (2-NSA), and other sulfonated contaminants like perfluorooctane sulfonic acid (PFOS), provides insights into the expected behavior of this compound. researchgate.netykcs.ac.cn Studies show that sulfonated compounds can be mobile in porous media. researchgate.net The transport of these substances is influenced by the physicochemical properties of the soil, such as particle size and organic matter content, as well as environmental conditions like water saturation. ykcs.ac.cn For instance, the transport of 6:2 fluorotelomer sulfonic acid (6:2 FTS) was found to be significantly retarded under unsaturated conditions due to adsorption at the air-water interface. ykcs.ac.cn Similarly, the biodegradation of fluoranthene into more polar metabolites has been shown to enhance the concentration of these compounds in the intra-aggregate pore water of soil, increasing their mobility and potential for leaching. researchgate.net

Therefore, this compound, as a polar and water-soluble transformation product of fluoranthene, is expected to exhibit significantly greater mobility in soil and aquatic environments than its parent compound. It has a higher potential to be transported with water flow through soil profiles and to remain dissolved in the water column of aquatic systems rather than partitioning to sediment. coastalwiki.orgresearchgate.net

Table 2: Comparison of Properties and Expected Transport Behavior This table contrasts the known properties of fluoranthene with the inferred properties of this compound to illustrate the impact of sulfonation on environmental transport.

PropertyFluorantheneThis compound (Inferred)Implication for Transport
PolarityNon-polarPolar, ionizableIncreased polarity reduces sorption to organic matter.
Water SolubilityLow (265 µg/L) epa.govcoastalwiki.orgHighHigher solubility enhances mobility in aquatic systems and pore water. researchgate.net
Adsorption to Soil/Sediment (Koc)High (log Koc range 4.47-5.47) nih.govLowLower adsorption leads to greater mobility and potential for leaching. researchgate.net
Mobility in Porous MediaLow / Immobile nih.govHigh / MobileExpected to be transported more readily with groundwater flow.

Catalytic Applications of Fluoranthene 2 Sulfonic Acid and Its Functionalized Derivatives

Heterogeneous Catalysis Mediated by Sulfonic Acid Functional Groups

The introduction of sulfonic acid (-SO₃H) groups onto solid supports is a widely employed strategy for creating strong solid acid catalysts. These materials are advantageous due to their ease of separation from reaction mixtures, potential for recyclability, and reduced corrosivity (B1173158) compared to liquid acids like sulfuric acid.

Design and Synthesis of Solid Acid Catalysts with Sulfonated Aromatic Moieties

The synthesis of solid acid catalysts often involves the sulfonation of a stable, high-surface-area support material. Common supports include silica (B1680970), carbon materials, and porous aromatic frameworks. The presence of polycyclic aromatic rings within a support material is considered essential for achieving a high degree of sulfonation and, consequently, a high density of active catalytic sites. uq.edu.au

While no specific methods for the synthesis of solid acid catalysts with sulfonated fluoranthene (B47539) moieties are described in the literature, general approaches for sulfonating aromatic compounds could theoretically be applied. These methods include:

Direct Sulfonation: Treating the support material with a sulfonating agent such as fuming sulfuric acid or sulfur trioxide. smolecule.com This method, however, can sometimes lead to a mixture of isomers.

Post-Synthetic Modification: Synthesizing a porous framework and subsequently introducing sulfonic acid groups. This can offer better control over the final structure and properties of the catalyst.

Transition Metal-Mediated Sulfonation: The use of transition metal catalysts, such as palladium-based systems, can allow for regioselective sulfonation, which would be crucial for targeting a specific position on the fluoranthene molecule, like the 2-position. smolecule.com

Table 1: General Methods for the Synthesis of Sulfonated Aromatic Catalysts

Synthesis MethodDescriptionPotential AdvantagesPotential Challenges
Direct Sulfonation Treatment with strong sulfonating agents like fuming sulfuric acid.Simple, direct approach.Lack of regioselectivity, potential for side reactions.
Post-Synthetic Modification Sulfonation of a pre-formed polymer or framework.Better control over catalyst structure.May require multi-step synthesis.
Transition Metal-Mediated Sulfonation Use of metal catalysts to direct sulfonation to a specific position.High regioselectivity.Catalyst cost and removal.

Evaluation of Catalytic Activity in Acid-Catalyzed Organic Reactions

Sulfonated solid acid catalysts are active in a wide range of organic reactions, including esterification, alkylation, and condensation reactions. beilstein-journals.orgnih.gov The catalytic performance is generally attributed to the Brønsted acidity of the sulfonic acid groups. For instance, sulfonated carbon materials have been successfully used in the conversion of biomass-derived sugars into valuable chemicals.

Although no catalytic data exists for fluoranthene-2-sulfonic acid-based catalysts, it is plausible that such materials, if synthesized, would exhibit catalytic activity in similar acid-catalyzed transformations. The performance would likely depend on factors such as the density of sulfonic acid sites, the surface area and porosity of the support, and the stability of the catalyst under reaction conditions. The polycyclic aromatic nature of the fluoranthene core could contribute to the thermal and chemical stability of the catalyst. uq.edu.au

Photocatalytic Enhancement through Sulfonic Acid Incorporation

Photocatalysis is a promising technology for the degradation of organic pollutants in water and air. nih.govmagtech.com.cn The process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which generates highly reactive oxygen species upon irradiation with light.

Role of Sulfonate Groups in Modulating Semiconductor Photocatalyst Properties

The functionalization of semiconductor photocatalysts with sulfonate-containing molecules can enhance their performance in several ways. While there is no research specifically on the use of this compound for this purpose, studies on other sulfonated compounds suggest potential mechanisms for enhancement:

Improved Dispersibility and Solubility: The presence of sulfonate groups can increase the dispersibility of the photocatalyst in aqueous media, leading to a larger effective surface area for reaction. nih.gov

Enhanced Adsorption of Pollutants: The sulfonate groups can act as adsorption sites for certain pollutants, increasing their concentration on the catalyst surface and thereby facilitating their degradation.

Modification of Electronic Properties: The electron-withdrawing nature of the sulfonate group can influence the electronic properties of the semiconductor, potentially leading to more efficient charge separation and a reduction in electron-hole recombination.

Applications in Organic Pollutant Degradation via Photocatalysis

The parent compound, fluoranthene, is a polycyclic aromatic hydrocarbon that is a known environmental pollutant. Several studies have investigated the photocatalytic degradation of fluoranthene using various photocatalysts. nih.govacs.orgatlantis-press.com These studies provide a basis for understanding how a photocatalyst modified with this compound might interact with and degrade other organic pollutants.

Table 2: Potential Roles of this compound in Photocatalysis (Hypothetical)

FeaturePotential RoleExpected Outcome
Fluoranthene Moiety Adsorption of aromatic pollutants via π-π stacking.Increased local concentration of pollutants on the catalyst surface.
Sulfonic Acid Group Improved catalyst dispersibility in water.Higher effective surface area and catalytic activity.
Sulfonic Acid Group Modification of semiconductor electronic properties.Enhanced charge separation and reduced recombination.

Advanced Materials Science: Integration of Fluoranthene 2 Sulfonic Acid

Development of Polymer Electrolyte Membranes Utilizing Sulfonated Aromatic Cores.mdpi.com

The quest for highly efficient and durable polymer electrolyte membranes (PEMs) for fuel cells has driven research into novel materials beyond the current industry standard, perfluorosulfonic acid (PFSA) membranes like Nafion. mdpi.comresearchgate.netmdpi.com Sulfonated aromatic polymers have emerged as a promising alternative due to their excellent thermal stability, good mechanical properties, and potential for lower production costs. mdpi.comnih.govlidsen.com Among these, polymers incorporating sulfonated fluoranthene (B47539) units are being explored for their unique combination of a rigid, fused polyaromatic structure with the ion-conducting properties of sulfonic acid groups. rsc.orgkingston.ac.uk

Synthesis of Sulfonated Fluoranthene-Containing Polymers.

The synthesis of sulfonated fluoranthene-containing polymers typically involves the incorporation of fluoranthene moieties into a polymer backbone, followed by a sulfonation step. One common approach is the polycondensation of monomers, where at least one contains a fluoranthene unit. mdpi.com For instance, sulfonated polyimides can be synthesized from a diamine containing a fluoranthene core. mdpi.commrs-j.org The sulfonation itself is often achieved by treating the polymer with a sulfonating agent like chlorosulfonic acid. researchgate.net

The introduction of fluorine atoms into the polymer backbone, in addition to the fluoranthene core, can further enhance the properties of the resulting membranes. nih.govacs.org This is because fluorine can increase the hydrophobicity of the polymer backbone, leading to more distinct phase separation, and also increase the acidity of the sulfonic acid groups, which benefits proton conduction. acs.org

Characterization of Proton Conductivity and Electrochemical Properties.mdpi.com

A critical parameter for PEMs is their proton conductivity, which is a measure of how efficiently protons can move through the membrane. researchgate.net For sulfonated fluoranthene-based polymers, proton conductivity is influenced by factors such as the ion exchange capacity (IEC), water uptake, and the morphology of the polymer. researchgate.netmdpi.comdiva-portal.org The IEC represents the number of sulfonic acid groups per unit weight of the polymer and is a key determinant of the membrane's hydrophilicity and conductivity. mdpi.com

Generally, a higher degree of sulfonation leads to a higher IEC, increased water uptake, and consequently, higher proton conductivity. mdpi.comresearchgate.net However, excessive water uptake can lead to dimensional instability and reduced mechanical strength. mdpi.com Therefore, a balance must be struck. Research has shown that sulfonated polymers can achieve proton conductivities comparable to or even exceeding that of Nafion, especially at elevated temperatures. researchgate.netmrs-j.org For example, a sulfonated polyimide was reported to have a proton conductivity of 0.18 S/cm in liquid water at 25 °C, which is higher than that of Nafion 117. mrs-j.org

The electrochemical properties of these membranes are typically evaluated using techniques such as electrochemical impedance spectroscopy (EIS) to measure through-plane conductivity. caltech.edu The thermal stability of these polymers is also a crucial factor, with thermogravimetric analysis (TGA) often used to determine the decomposition temperature of the sulfonic acid groups. mrs-j.org Many sulfonated aromatic polymers, including those with fluoranthene units, exhibit high thermal stability, with decomposition of the sulfonic acid groups often occurring at temperatures above 270 °C. mrs-j.org

PropertyValueConditionsReference
Proton Conductivity0.18 S/cmIn liquid water at 25 °C mrs-j.org
Proton Conductivity0.14 S/cm80% RH, 80 °C researchgate.net
Proton Conductivity0.02 S/cm40% RH, 80 °C researchgate.net
Decomposition Temperature>270 °C- mrs-j.org

Application in Optoelectronic Devices and Fluorescent Probes.rsc.orgrsc.orgacs.org

Fluoranthene and its derivatives have garnered significant interest in the field of organic electronics and materials science due to their compelling photophysical properties. researchgate.net The rigid and planar structure of the fluoranthene core contributes to a wide band-gap, blue light emission, and notable thermal and electrochemical stability. rsc.org The introduction of sulfonic acid groups can further modify these properties, opening up new avenues for their application in optoelectronic devices and as fluorescent probes.

Design of Electroluminescent Emitters and Sensitizers.acs.org

Fluoranthene derivatives are promising candidates for use as emitters in organic light-emitting diodes (OLEDs). acs.orgiisc.ac.inrsc.org Their inherent blue fluorescence is a key attribute, as stable and efficient blue emitters are crucial for full-color displays and lighting applications. iisc.ac.in The design of these materials often involves the strategic placement of various functional groups on the fluoranthene core to tune their emission color, quantum yield, and charge transport characteristics. rsc.orgrsc.org

For instance, the incorporation of electron-donating groups like amines can shift the emission to longer wavelengths, producing greenish-yellow or yellow light. rsc.orgacs.org Conversely, other substitutions can lead to deep blue emission with high photoluminescence quantum yields in both solution and solid-state. rsc.orgiisc.ac.in Research has demonstrated that bilayer electroluminescent devices using fluoranthene derivatives as the emitting and electron transport layer can exhibit bright sky-blue emission and a significant improvement in external quantum efficiency compared to their parent compounds. acs.org

The sulfonation of these chromophores could potentially enhance their processability from solution, which is a significant advantage over the vacuum deposition techniques typically used for small molecules. iisc.ac.in Furthermore, the electronic properties of the sulfonic acid group could be leveraged to fine-tune the energy levels of the emitter, potentially leading to improved device performance.

Device/CompoundEmission ColorKey FindingReference
Bilayer EL devices with fluoranthene derivativesSky Blue5-fold improvement in external quantum efficiency. acs.org
Amine-substituted fluoranthenesGreenish-Yellow/YellowEmission wavelength is red-shifted. rsc.org
Symmetric and asymmetric fluoranthene derivativesDeep BlueHigh photoluminescence quantum yield in solution and solid state. rsc.orgiisc.ac.in

Investigation of Photophysical Properties of Sulfonated Fluoranthene Chromophores.rsc.orgacs.orgrsc.org

The photophysical properties of fluoranthene derivatives are central to their application in optoelectronics and as fluorescent probes. rsc.orgacs.org These properties, including absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, are highly dependent on the molecular structure and the surrounding environment. rsc.orgrsc.org

The introduction of a sulfonic acid group can significantly impact these properties. For example, in a study on a sulfonated phosphorus(V) tetrabenzotriazacorrole, a phthalocyanine (B1677752) analogue, the sulfonated derivative exhibited a longer triplet lifetime and a higher singlet oxygen quantum yield compared to its non-sulfonated counterpart. nih.gov While this is not a direct study of fluoranthene-2-sulfonic acid, it highlights the potential influence of sulfonation on key photophysical parameters.

Furthermore, the interaction between donor and acceptor moieties within a molecule can lead to intramolecular charge transfer (ICT), a phenomenon that is highly sensitive to the solvent polarity. rsc.org This property is valuable for developing fluorescent probes. By attaching a strong donor like triphenylamine (B166846) to the fluoranthene core, researchers have observed ICT, where the fluoranthene acts as the acceptor. rsc.org The sulfonation of such a system could further modulate the ICT process, potentially leading to probes with enhanced sensitivity.

Compound TypeKey Photophysical PropertyPotential ApplicationReference
Sulfonated Phthalocyanine AnalogueLonger triplet lifetime, higher singlet oxygen quantum yieldPhotodynamic Therapy nih.gov
Donor-Acceptor Fluoranthene DerivativesIntramolecular Charge Transfer (ICT)Fluorescent Probes rsc.org
Fluoranthene-based ChemosensorsFluorescence QuenchingDetection of Nitroaromatics acs.orgrsc.orgnih.gov

Role as an Ion Carrier in Separation Technologies.lidsen.com

Ion-selective membranes are crucial components in various separation technologies, including electrodialysis and redox flow batteries. diva-portal.orgresearchgate.net These membranes are designed to selectively transport certain ions while blocking others. diva-portal.org The performance of these membranes is determined by properties such as ionic conductivity, ion transport number, and stability. diva-portal.orgcaltech.edu

While there is a lack of direct research specifically on this compound as an ion carrier in separation technologies in the provided search results, the principles governing ion transport in sulfonated polymer membranes are well-established and can be extrapolated. The sulfonic acid groups (-SO3H) are the fixed charge carriers in these membranes. diva-portal.orgresearchgate.net In an aqueous environment, these groups dissociate, leaving behind negatively charged sulfonate groups (-SO3-) and releasing mobile protons (H+). This makes the membrane a cation exchange membrane, allowing the transport of positive ions.

The efficiency of ion transport is closely linked to the morphology of the membrane, including the size and connectivity of the pores and the density of the fixed charges. acs.orgdiva-portal.org A higher degree of sulfonation generally leads to increased ionic conductivity and cation transport. diva-portal.orgresearchgate.net

Given the rigid and stable nature of the fluoranthene core, incorporating this compound into a polymer matrix for separation applications could offer good chemical and thermal stability. The sulfonic acid groups would provide the necessary ion-carrying capacity. The design of such membranes would need to optimize the degree of sulfonation to achieve a balance between high ion transport and maintaining the mechanical integrity of the membrane.

Design of Polymer Inclusion Membranes (PIMs) with Sulfonic Acid Carriers.

There is no available information in the reviewed scientific literature regarding the specific design of Polymer Inclusion Membranes (PIMs) that utilize this compound as a carrier. Research in the field of PIMs for metal ion separation has predominantly focused on other sulfonic acid derivatives, such as dinonylnaphthalenesulfonic acid (DNNSA) and nonylbenzenesulfonic acid (NBSA).

Selective Separation Mechanisms and Efficiency for Metal Ions.

Due to the lack of research on PIMs incorporating this compound, there is no data available on their selective separation mechanisms or their efficiency in separating metal ions. Studies on analogous systems with other sulfonic acid carriers have demonstrated separation based on an ion-exchange mechanism, but these findings cannot be extrapolated to this compound without specific experimental evidence.

Theoretical and Computational Chemistry of Fluoranthene 2 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivityacs.orgresearchgate.net

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of Fluoranthene-2-sulfonic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a variety of molecular attributes.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapesacs.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) by finding the minimum energy configuration on the potential energy surface. For this compound, DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles.

These calculations are crucial for understanding how the addition of a sulfonic acid group (-SO₃H) to the fluoranthene (B47539) backbone alters its planar structure and electron distribution. nih.gov The energy landscape, also mapped using DFT, reveals the relative energies of different conformers and the energy barriers for rotation around single bonds, such as the C-S bond connecting the aromatic ring to the sulfonate group. nih.gov While specific data for this compound is not abundant in public literature, the methodology is well-established from studies on parent polycyclic aromatic hydrocarbons (PAHs) and other sulfonated aromatic compounds. unito.itnih.gov

Table 1: Representative Geometric Parameters Calculated by DFT (Note: This table is illustrative of typical DFT outputs for similar molecules, as specific experimental or fully calculated data for this compound is not widely published.)

ParameterPredicted ValueDescription
C-S Bond Length~1.78 ÅThe distance between the carbon atom on the fluoranthene ring and the sulfur atom of the sulfonic acid group.
S-O Bond Length~1.45 ÅThe distance between the sulfur atom and the oxygen atoms in the sulfonic acid group.
O-S-O Bond Angle~113°The angle formed by the oxygen, sulfur, and oxygen atoms.
C-C-S-O Dihedral AngleVariableDescribes the rotation of the sulfonic acid group relative to the plane of the fluoranthene rings.

Prediction of Spectroscopic Properties and Reaction Pathwaysacs.org

Time-Dependent DFT (TD-DFT) is a widely used extension of DFT for calculating the excited-state properties of molecules. mdpi.commdpi.com This method allows for the prediction of electronic absorption spectra (UV-Visible spectra), which is critical for identifying and quantifying the compound. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax). The sulfonic acid group, being an auxochrome, is expected to cause a shift in the absorption bands compared to the parent fluoranthene molecule. mdpi.com

DFT is also instrumental in mapping reaction pathways, such as those involved in its environmental degradation. unito.it By calculating the energies of reactants, products, and intermediate transition states, researchers can determine activation energies and reaction Gibbs energies. unito.it This information helps to predict the most likely degradation mechanisms, for instance, through reactions with hydroxyl radicals in the atmosphere or aquatic environments. nih.gov Computational tools can also predict mass spectrometry fragmentation patterns, which aids in the identification of transformation products in complex environmental samples. acs.org

Table 2: Predicted Spectroscopic Data for Fluoranthene and Expected Influence of Sulfonation (Based on published data for the parent compound and known effects of sulfonation.)

CompoundPredicted λmax (nm) mdpi.commdpi.comExpected Effect of -SO₃H Group
Fluoranthene~235, ~275, ~345, ~360 nmBathochromic (red) shift of absorption bands.
This compoundShifted to longer wavelengthsIncreased water solubility may alter photophysical properties in aqueous solutions.

Molecular Dynamics Simulations for Interfacial Interactionsresearchgate.net

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes and interactions at interfaces. This approach is particularly valuable for understanding how this compound behaves in heterogeneous environmental compartments like soil and sediment.

Modeling Adsorption Configurations and Dynamicsresearchgate.net

MD simulations are used to investigate the adsorption of pollutants onto environmental surfaces such as clays, carbon nanotubes, or humic substances. researchgate.netresearchgate.net For this compound, simulations can model its interaction with a surface in the presence of water molecules. These models reveal the specific binding sites, the orientation of the adsorbed molecule, and the strength of the interaction, quantified as adsorption energy. researchgate.netnih.gov

Key interactions that can be modeled include:

π-π stacking: Between the aromatic fluoranthene core and graphitic surfaces or aromatic moieties in humic acid.

Hydrogen bonding: Involving the sulfonic acid group and polar functional groups on the surface or with surrounding water molecules.

Van der Waals forces: General non-covalent interactions between the molecule and the surface.

Simulation of Transport Phenomena at Environmental Interfaces

MD simulations can also be used to study the transport of molecules across interfaces, such as the water-air or water-soil interface. By simulating the movement of this compound molecules over nanoseconds, researchers can calculate diffusion coefficients, which quantify the rate of movement through a medium. researchgate.netresearchgate.net These simulations can elucidate how factors like soil organic matter content, water saturation, and the presence of co-contaminants affect the mobility of the compound in the environment. This information is critical for predicting its potential for leaching into groundwater or volatilizing into the atmosphere.

In Silico Prediction of Environmental Fate and Transport Parameters

In silico methods encompass a range of computational tools, including Quantitative Structure-Property Relationship (QSPR) models, that predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. nih.gov These models are essential for risk assessment, especially for compounds where experimental data is scarce.

For this compound, in silico tools can estimate key environmental parameters. These models use a large database of chemicals with known properties to train algorithms that recognize correlations between molecular descriptors (e.g., size, polarity, specific functional groups) and a given property. nih.govnih.gov

Table 3: Representative Environmental Parameters Estimated by In Silico Models (Note: These values are illustrative predictions from computational models and may differ from experimental values.)

ParameterPredicted Value RangeSignificance for Environmental Fate
Water Solubility (Log S)-2.0 to -1.0 (mol/L)High water solubility suggests potential for transport in surface water and groundwater.
Octanol-Water Partition Coefficient (Log Kow)2.5 to 3.5Moderate value indicates a balance between partitioning to organic matter and remaining in the aqueous phase.
Bioconcentration Factor (Log BCF)1.5 to 2.5Low to moderate potential for accumulation in aquatic organisms.
Henry's Law ConstantLowIndicates low volatility from water, suggesting it will predominantly remain in the aqueous phase.

These computational predictions provide a cost-effective and rapid means to screen for potential environmental behavior, guiding further experimental investigation and regulatory assessment. nih.gov

Q & A

Q. What experimental designs are optimal for studying this compound’s interactions with emerging contaminants (e.g., PFAS)?

  • Methodological Answer : Use factorial design to test variables like pH, ionic strength, and co-solute concentrations. Synchrotron-based X-ray absorption spectroscopy (XAS) identifies binding sites, while isothermal titration calorimetry (ITC) quantifies interaction thermodynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.